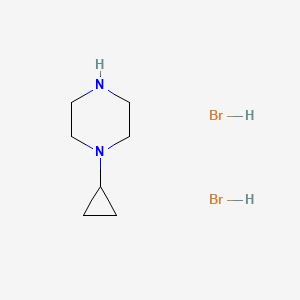1-Cyclopropylpiperazine dihydrobromide
CAS No.: 159974-58-0; 20327-23-5
Cat. No.: VC4772337
Molecular Formula: C7H16Br2N2
Molecular Weight: 288.027
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 159974-58-0; 20327-23-5 |
|---|---|
| Molecular Formula | C7H16Br2N2 |
| Molecular Weight | 288.027 |
| IUPAC Name | 1-cyclopropylpiperazine;dihydrobromide |
| Standard InChI | InChI=1S/C7H14N2.2BrH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H |
| Standard InChI Key | CVUIDGROGBCNHZ-UHFFFAOYSA-N |
| SMILES | C1CC1N2CCNCC2.Br.Br |
Introduction
Chemical Identity and Structural Characteristics
Base Compound: 1-Cyclopropylpiperazine
The parent compound, 1-cyclopropylpiperazine, features a piperazine ring substituted with a cyclopropyl group at one nitrogen atom. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 20327-23-5 | |
| Molecular Formula | C₇H₁₄N₂ | |
| Molecular Weight | 126.2 g/mol | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 200.0 ± 8.0 °C at 760 mmHg | |
| LogP | 0.19 |
The cyclopropyl group introduces steric strain and electronic effects that influence reactivity, making it a valuable scaffold in drug design .
Dihydrobromide Salt Formation
The dihydrobromide salt is synthesized via protonation of the secondary amine groups in 1-cyclopropylpiperazine using hydrobromic acid. This reaction typically yields:
-
Molecular Formula: C₇H₁₄N₂ · 2HBr
-
Theoretical Molecular Weight: 126.2 (base) + 2(80.91) (HBr) = 288.02 g/mol
-
Appearance: Likely a crystalline solid, analogous to other piperazine dihydrobromides (e.g., 1-n-propylpiperazine dihydrobromide, which forms a slightly yellow powder) .
Synthesis and Purification
Synthetic Routes
1-Cyclopropylpiperazine is typically prepared through nucleophilic substitution reactions. A representative method involves:
-
Cyclopropanation: Reacting piperazine with cyclopropyl bromide under basic conditions.
-
Purification: Isolation via fractional distillation or recrystallization .
For the dihydrobromide salt:
3. Salt Formation: Treating 1-cyclopropylpiperazine with aqueous HBr (48%) in a 1:2 molar ratio.
4. Crystallization: Evaporating the solvent under reduced pressure to obtain the solid salt .
Physicochemical Properties
Thermal Stability
-
Base Compound: Decomposes above 200°C, consistent with its boiling point .
-
Salt Form: Expected to exhibit higher thermal stability due to ionic interactions, with decomposition likely above 250°C.
Solubility Profile
| Solvent | 1-Cyclopropylpiperazine | Dihydrobromide Salt (Predicted) |
|---|---|---|
| Water | Moderate | High |
| Ethanol | High | Moderate |
| Dichloromethane | Low | Insoluble |
The salt’s increased polarity enhances water solubility, facilitating biological testing .
Biological and Pharmacological Applications
Histamine H₃ Receptor Antagonism
1-Cyclopropylpiperazine derivatives are precursors to trisubstituted ureas that exhibit potent H₃ receptor antagonism (IC₅₀ < 100 nM) . These compounds modulate neurotransmitter release, showing promise in treating sleep disorders and cognitive deficits.
Kinase Inhibition
In patent literature, cyclopropyl-piperazine motifs are incorporated into macrocyclic inhibitors targeting MCL-1, an apoptosis-regulating protein overexpressed in cancers . For example:
Antibacterial Agents
N-oxide derivatives of 1-cyclopropylpiperazine demonstrate activity against Helicobacter pylori, with minimum inhibitory concentrations (MIC) ranging from 2–8 µg/mL .
| Parameter | Value |
|---|---|
| TWA (8-hour) | Not established |
| STEL (15-minute) | 1 mg/m³ (proposed) |
Industrial and Research Use Cases
Pharmaceutical Intermediates
The compound serves as a building block in:
-
CSF-1R Kinase Inhibitors: 3-AmidO-4-anilinoquinolines for oncology .
-
Cysteine Protease Inhibitors: Sulfonamide derivatives for treating parasitic infections .
Analytical Reference Standards
High-purity (>98%) 1-cyclopropylpiperazine is commercially available for LC-MS calibration and method development .
| Supplier | Purity | Price (USD) |
|---|---|---|
| TCI Chemical | >98% | $154/g |
| SynQuest Laboratories | >95% | $77/g |
| Biosynth Carbosynth | >97% | $80/250 mg |
Regulatory Compliance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume